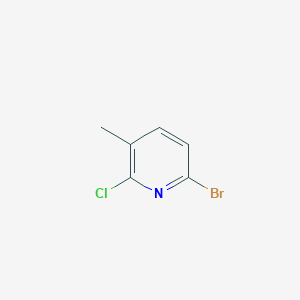

6-Bromo-2-chloro-3-methylpyridine

Description

Significance of Halogenated Pyridines in Heterocyclic Synthesis and Derivatization

Halogenated pyridines are of paramount significance in synthetic organic chemistry due to their role as versatile building blocks. sigmaaldrich.comnih.gov The presence of a carbon-halogen bond provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), nucleophilic aromatic substitution (SNAr), and metal-halogen exchange reactions. sigmaaldrich.comnih.gov These reactions allow for the precise and controlled introduction of a wide variety of functional groups, enabling the construction of complex molecular architectures.

The ability to selectively functionalize the pyridine (B92270) scaffold is crucial in the fields of medicinal chemistry and agrochemical research. mountainscholar.orgchemrxiv.org Pyridine moieties are present in numerous biologically active molecules, and the introduction of halogens can significantly influence a compound's pharmacological profile, including its binding affinity, metabolic stability, and bioavailability. mountainscholar.orgagropages.com Consequently, halopyridines are indispensable intermediates in the synthesis of new therapeutic agents and crop protection products. nih.govagropages.comchemrxiv.org

Overview of Dihalogentated Pyridines as Strategic Synthetic Intermediates

Dihalogenated pyridines, which contain two halogen atoms on the pyridine ring, are particularly powerful synthetic intermediates. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine in many cross-coupling reactions) allows for selective, stepwise functionalization. A chemist can target one halogen for a specific reaction while leaving the other intact for a subsequent, different transformation. This orthogonality provides a strategic advantage in the synthesis of highly substituted and complex pyridine derivatives.

For instance, in a bromo-chloro substituted pyridine, the bromo group can often be selectively reacted via a palladium-catalyzed cross-coupling reaction, leaving the chloro group untouched. The chloro group can then be subjected to a different coupling reaction or a nucleophilic substitution under more forcing conditions. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the efficient and regioselective construction of target molecules that would be difficult to access through other means.

Positional Isomerism in Bromo-Chloro-Methylpyridines: Synthetic and Reactivity Implications

The specific placement of substituents on the pyridine ring, known as positional isomerism, has profound implications for the molecule's chemical reactivity and the synthetic routes required for its preparation. quora.com In the case of bromo-chloro-methylpyridines, the relative positions of the bromine, chlorine, and methyl groups dictate the electronic and steric environment of each carbon atom on the ring.

The subject of this article, 6-Bromo-2-chloro-3-methylpyridine , is one of several possible positional isomers. The electron-withdrawing nature of the nitrogen atom and the two halogen substituents makes the pyridine ring electron-deficient. nih.gov This electronic characteristic generally makes the ring susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions (α-positions) and the 4-position (γ-position), while making electrophilic aromatic substitution more difficult. nih.govyoutube.com

The reactivity of a specific isomer is a complex interplay of these electronic effects and the steric hindrance imposed by the substituents. For example, in this compound, both halogens are at positions activated towards nucleophilic attack. The methyl group at the 3-position can sterically influence the reactivity at the adjacent 2- and 4-positions.

The synthesis of a specific positional isomer requires carefully designed strategies. Direct halogenation of a substituted pyridine often leads to a mixture of isomers, making regioselective methods highly valuable. mountainscholar.orgchemrxiv.org Modern synthetic chemistry employs various techniques, such as directed ortho-metalation, the use of pre-functionalized starting materials, and ring-opening/ring-closing sequences, to achieve high selectivity for a desired isomer. nih.govchemrxiv.org

The distinct properties of these isomers mean they are not interchangeable in a synthetic sequence and may exhibit different biological activities.

Properties of this compound

Below are the key chemical identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₅BrClN | nih.gov |

| Molecular Weight | 206.47 g/mol | nih.gov |

| CAS Number | 1211539-10-4 | nih.gov |

| SMILES | CC1=C(N=C(C=C1)Br)Cl | nih.gov |

| InChIKey | LVEZNJUOFFMXKU-UHFFFAOYSA-N | nih.gov |

Comparison of Selected Bromo-Chloro-Methylpyridine Isomers

To illustrate the concept of positional isomerism, the table below compares this compound with some of its isomers. Note the differences in their CAS numbers, indicating they are distinct chemical entities.

| Compound Name | Structure | CAS Number | Molecular Weight |

| This compound | CC1=C(N=C(C=C1)Br)Cl | 1211539-10-4 | 206.47 |

| 3-Bromo-2-chloro-6-methylpyridine | CC1=NC(C(C=C1)=C(Br)Cl)=O | 185017-72-5 | 206.47 |

| 6-Bromo-3-chloro-2-methylpyridine | CC1=NC(Br)=CC=C1Cl | 944317-27-5 | 206.47 |

Data sourced from PubChem and other chemical supplier databases. nih.govnih.govsigmaaldrich.comchemscene.com

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEZNJUOFFMXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720899 | |

| Record name | 6-Bromo-2-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211539-10-4 | |

| Record name | 6-Bromo-2-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 6 Bromo 2 Chloro 3 Methylpyridine

Halogen Reactivity in Pyridine (B92270) Systems

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its halogen substituents significantly. The nitrogen atom withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions. This electronic effect makes these positions susceptible to nucleophilic attack.

Differential Reactivity of Bromine versus Chlorine in Nucleophilic and Electrophilic Reactions

In the context of 6-bromo-2-chloro-3-methylpyridine, both halogens are situated at electronically activated positions (C-2 and C-6). However, their reactivity differs based on the reaction type.

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key. The electronegativity of the halogen can influence the rate, with fluorine generally being the most activating leaving group due to its strong inductive electron-withdrawing effect, which stabilizes the intermediate. For chlorine and bromine, the differences are often smaller, but the C-Cl bond is more polarized than the C-Br bond. However, the greater polarizability of the C-Br bond can also play a role in stabilizing the transition state. In many cases of nucleophilic aromatic substitution on heteroaromatic rings, the reactivity order is F > Cl > Br > I. The positions on the pyridine ring are highly activated for SNAr at the 2-, 4-, and 6-positions because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. researchgate.net

In contrast, for palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, or Negishi couplings, the key step is the oxidative addition of the carbon-halogen bond to the low-valent palladium catalyst. The reactivity of the halogens in this step generally follows the order of bond strength: C-I > C-Br > C-Cl. nih.gov Therefore, the carbon-bromine bond at the 6-position of this compound is significantly more reactive than the carbon-chlorine bond at the 2-position. This differential reactivity allows for selective functionalization at the C-6 position while leaving the C-2 chloro substituent intact for subsequent transformations. Studies on the coupling reactions of 2,6-dihalopyridines have shown a preference for reaction at the C-2 position due to electronic effects, but in the case of different halogens, the bond energy difference often dominates. rsc.org

Steric and Electronic Effects of the Methyl Group on Reaction Outcomes

The methyl group at the 3-position exerts both steric and electronic effects that modulate the reactivity of the adjacent halogen atoms.

Electronic Effects: The methyl group is a weak electron-donating group. By releasing electron density into the pyridine ring, it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. This deactivation would be most felt at the ortho (2- and 4-) and para (6-) positions. However, this electronic effect is generally considered minor compared to the strong activating effect of the ring nitrogen. In some contexts, functionalizing the pyridine ring with either electron-donating or electron-withdrawing groups can be used to fine-tune the electronic properties and reactivity of metal complexes in catalytic applications. nih.gov

Steric Effects: The primary influence of the 3-methyl group is likely steric hindrance. Its presence adjacent to the C-2 chlorine atom can impede the approach of bulky nucleophiles or catalytic species to this position. This steric hindrance can further enhance the inherent electronic preference for reaction at the less hindered C-6 bromine atom in cross-coupling reactions. The degree of steric hindrance can be a critical factor in determining the feasibility and rate of a reaction. For instance, sterically hindered ligands are known to influence the outcome of metal-catalyzed reactions significantly. researchgate.nettcichemicals.com

Reaction Mechanisms of Key Transformations

The differential reactivity of the two halogen atoms in this compound makes it a valuable substrate for sequential, regioselective transformations.

Studies on C-C Bond Forming Reactions (e.g., Arylation, Alkylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The mechanisms for Suzuki and Negishi couplings are well-established and proceed through a catalytic cycle.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. The catalytic cycle involves three main steps: synchem.denih.govnih.govpleiades.onlinersc.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of the halide. For this compound, this occurs preferentially at the more reactive C-Br bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Negishi Coupling: This reaction utilizes an organozinc reagent. The mechanism is similar to the Suzuki coupling: nih.govresearchgate.netmdpi.com

Oxidative Addition: Pd(0) inserts into the C-Br bond.

Transmetalation: The organic group is transferred from zinc to the palladium complex.

Reductive Elimination: The product is formed, and the catalyst is regenerated.

The table below summarizes typical conditions for these C-C bond-forming reactions.

| Reaction | Catalyst | Reagent | Base/Additive | Solvent | Typical Product |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Arylboronic acid | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | 6-Aryl-2-chloro-3-methylpyridine |

| Negishi | Pd(PPh₃)₄ | Arylzinc halide | - | THF | 6-Aryl-2-chloro-3-methylpyridine |

Exploration of Oxidation and Reduction Pathways

Oxidation: The substituents on the this compound ring can undergo oxidation under appropriate conditions. The methyl group is susceptible to oxidation to form a carboxylic acid (nicotinic acid derivative) or an aldehyde. This transformation can be achieved using strong oxidizing agents or through catalytic methods. For example, the oxidation of 3-methylpyridine (B133936) (β-picoline) to nicotinic acid is an industrially important process, often employing vanadium-based catalysts. youtube.com Photoelectrocatalytic oxidation of 3-methylpyridine has also been reported. mdpi.com

Reduction: Several methods can be employed to reduce the functional groups of this compound.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum, catalytic hydrogenation can lead to the reduction of the pyridine ring to a piperidine (B6355638) ring and/or the hydrogenolysis of the carbon-halogen bonds (dehalogenation). nih.govyoutube.comyoutube.comlibretexts.orgnih.gov The conditions can be tuned to achieve selective reduction.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the pyridine ring, although they are generally less effective for dehalogenation of aryl halides unless the halogen is activated. acs.org

Electrochemical Reduction: Electrochemical methods have been shown to reduce halopyridines, often catalyzed by metal complexes like those of nickel. nih.govresearchgate.net This can lead to dehalogenation or coupling reactions.

Role of this compound as a Reaction Substrate for Novel Organic Synthesis

The distinct reactivity of the two halogen atoms makes this compound a highly valuable and versatile building block in organic synthesis. It serves as a scaffold for the regioselective, stepwise introduction of different substituents onto the pyridine ring.

This sequential functionalization strategy is particularly powerful in medicinal chemistry for the synthesis of complex molecules and libraries of compounds for drug discovery. For instance, a typical synthetic route could involve a Suzuki or Negishi coupling at the C-6 position, followed by a nucleophilic substitution or another cross-coupling reaction at the less reactive C-2 position. The methyl group at C-3 provides an additional point for potential modification or can be used to influence the conformation of the final molecule. The ability to construct highly substituted pyridine cores is crucial, as this motif is a common feature in many biologically active compounds and pharmaceuticals.

Computational and Theoretical Studies on 6 Bromo 2 Chloro 3 Methylpyridine

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 6-bromo-2-chloro-3-methylpyridine.

Prediction of Optimized Geometries and Conformational Analysis

Theoretical calculations, particularly using DFT methods, are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For substituted pyridines, such as this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net

Conformational analysis, a key aspect of theoretical chemistry, involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. rsc.orgresearchgate.net For this compound, this would involve studying the rotation around the C-C bond connecting the methyl group to the pyridine (B92270) ring. DFT calculations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. While specific conformational analysis studies on this compound are not abundant in the provided results, the principles of such studies on similar substituted pyridines are well-established. rsc.org The planarity of the pyridine ring is generally maintained, with the primary conformational freedom arising from the orientation of the methyl group's hydrogen atoms.

Table 1: Predicted Geometrical Parameters for Pyridine Derivatives (Illustrative) Note: This table is illustrative and based on general findings for substituted pyridines. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Typical DFT Predicted Value |

| C-N Bond Length (in ring) | ~1.34 Å |

| C-C Bond Length (in ring) | ~1.39 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C (ring-methyl) Bond Length | ~1.51 Å |

| C-N-C Bond Angle | ~117° |

| C-C-C Bond Angle (in ring) | ~120° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

DFT calculations provide a quantitative picture of the HOMO and LUMO energy levels and their spatial distribution across the this compound molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the presence of electronegative halogen atoms (bromine and chlorine) and the electron-donating methyl group would influence the energies and distributions of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are for illustrative purposes. Actual values for this compound would be obtained from specific DFT calculations.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.descienceopen.com The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

The MEP surface is typically color-coded to visualize the electrostatic potential. scienceopen.com Regions of negative potential (usually colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. The halogen atoms, being electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential. The MEP analysis provides a visual and intuitive way to understand the reactivity patterns of the molecule. nih.gov

Vibrational Frequency Analysis and Infrared (IR) Spectral Simulations

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a powerful experimental technique for identifying functional groups and elucidating the structure of molecules. researchgate.net Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule and simulate its IR spectrum. researchgate.netnih.gov

The theoretical calculation of vibrational frequencies is based on the Born-Oppenheimer approximation and involves determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov

By comparing the simulated IR spectrum with the experimentally obtained spectrum, a detailed assignment of the observed absorption bands to specific vibrational modes can be achieved. researchgate.netnih.gov This comparison helps to validate the accuracy of the computational model and provides a deeper understanding of the molecule's vibrational properties. For this compound, DFT calculations would predict the characteristic stretching frequencies for the C-H, C-N, C-C, C-Cl, and C-Br bonds, as well as the various bending and ring deformation modes. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data. nih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative) Note: This table illustrates the typical comparison for a substituted pyridine. Specific assignments for this compound require dedicated experimental and computational work.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 | 3080 |

| C-H Stretch (Methyl) | 2980 | 2965 |

| C=N Stretch | 1580 | 1575 |

| C-Cl Stretch | 750 | 740 |

| C-Br Stretch | 650 | 645 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. chemicalbook.com The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods, including DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. liverpool.ac.uk

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for this purpose. liverpool.ac.uk The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

By comparing the predicted NMR chemical shifts with the experimental data, one can confirm the structural assignment of the molecule. liverpool.ac.uk For this compound, DFT calculations would predict the chemical shifts for the different hydrogen and carbon atoms in the molecule. The accuracy of these predictions can be very high, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C, providing a powerful means of structure verification. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational changes.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative) Note: This table is for illustrative purposes. Specific values for this compound would require experimental and computational analysis.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (C-Cl) | 152.1 | 150.5 |

| C3 (C-CH₃) | 135.8 | 134.2 |

| C4 | 139.5 | 138.0 |

| C5 | 122.3 | 121.1 |

| C6 (C-Br) | 145.6 | 144.3 |

| CH₃ | 18.2 | 17.5 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Focus on Chemical Interactions, not Biological Effects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or target), which is typically a protein. nih.govnih.gov While often used in drug discovery to predict biological activity, the focus here is on the chemical interactions that govern the binding process. nih.govmdpi.com

In a molecular docking simulation of this compound with a hypothetical protein target, the molecule would be treated as the ligand. The simulation would explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose.

The analysis of the predicted binding poses reveals the key chemical interactions responsible for the stability of the ligand-protein complex. These interactions can include:

Hydrogen bonds: The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor.

Halogen bonds: The bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species.

Hydrophobic interactions: The methyl group and the aromatic ring can engage in hydrophobic interactions with nonpolar residues in the protein's active site.

π-π stacking: The pyridine ring can interact with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) through π-π stacking.

π-cation interactions: The electron-rich π-system of the pyridine ring can interact favorably with positively charged amino acid residues.

By identifying these specific chemical interactions, molecular docking provides valuable insights into the molecular recognition process at an atomic level, independent of any resulting biological effect. nih.gov

Theoretical Studies on Reaction Pathways and Transition States

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate mechanisms of chemical reactions, offering insights into transient species and energetic landscapes that are often difficult to probe experimentally. While specific theoretical studies on the reaction pathways and transition states of this compound are not extensively documented in publicly available literature, a wealth of computational research on analogous halogenated pyridine systems provides a robust framework for understanding its reactivity. These studies, primarily employing Density Functional Theory (DFT), allow for the prediction of reaction mechanisms, the characterization of transition states, and the rationalization of substituent effects on reactivity.

The primary modes of reaction for a dihalogenated pyridine such as this compound are nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Theoretical investigations into these pathways for similar molecules shed light on the likely behavior of the title compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Theoretical studies on the SNAr reactions of 2-chloropyridines have shown that the reaction generally proceeds through a stepwise mechanism involving a high-energy intermediate, often referred to as a Meisenheimer complex. nih.govresearchgate.net The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing a halogen. For this compound, there are two potential sites for nucleophilic attack: the C2 position (bearing the chloro group) and the C6 position (bearing the bromo group).

DFT calculations on related 2,6-dihalopyridines can help predict the regioselectivity of such reactions. The relative reactivity of the two halogen substituents is influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The methyl group at the C3 position introduces a steric hindrance that could potentially disfavor attack at the C2 position.

Computational models can calculate the activation energy barriers for the formation of the transition states leading to the Meisenheimer intermediates at both C2 and C6. The transition state is characterized by the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-halogen bond. The geometry of the transition state is typically trigonal bipyramidal at the carbon atom undergoing substitution.

A hypothetical reaction pathway for the SNAr of this compound with a generic nucleophile (Nu-) is depicted below, highlighting the formation of the transition state and the Meisenheimer intermediate.

Table 1: Hypothetical Energy Profile for SNAr at C2 of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nu- |

| Transition State 1 (TS1) | Calculated Value | Nucleophilic attack at C2 |

| Meisenheimer Intermediate | Calculated Value | Tetrahedral intermediate at C2 |

| Transition State 2 (TS2) | Calculated Value | Expulsion of the chloride leaving group |

| Products | Calculated Value | 6-Bromo-3-methyl-2-Nu-pyridine + Cl- |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations for this compound.

Transition States in Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, represent another important class of transformations for this compound. Theoretical studies on the Suzuki coupling of chloropyridines have provided detailed mechanistic insights. researchgate.net The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps.

Computational studies can model the transition states for each of these elementary steps. The oxidative addition of the C-Cl or C-Br bond to a low-valent metal catalyst (e.g., Pd(0)) is often the rate-determining step. DFT calculations can predict which of the two carbon-halogen bonds in this compound would preferentially undergo oxidative addition. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in such reactions, suggesting that oxidative addition would likely occur at the C6 position.

The transition state for the oxidative addition would involve the interaction of the metal center with the C-Br bond, leading to its cleavage and the formation of a new organometallic species. The geometry and energy of this transition state would be influenced by the nature of the metal, the ligands, and the substituents on the pyridine ring.

A quantum chemical study on the closely related molecule, 2-bromo-3-hydroxy-6-methylpyridine, using the B3LYP/6-311G(d,p) level of theory, provides valuable data that can be used for comparative purposes. jocpr.com While the electronic effects of a hydroxyl group differ from a chloro group, the structural parameters and electronic properties offer a baseline for understanding the system.

Table 2: Calculated Properties of 2-Bromo-3-hydroxy-6-methylpyridine (for analogous comparison) jocpr.com

| Property | Calculated Value |

| Dipole Moment (Debye) | 1.9384 |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

Note: Specific HOMO/LUMO energy values were not provided in the abstract of the cited source. The table illustrates the type of data obtainable from such studies.

Applications of 6 Bromo 2 Chloro 3 Methylpyridine As a Precursor in Advanced Chemical Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The presence of both a bromine atom at the 6-position and a chlorine atom at the 2-position on the pyridine (B92270) ring is a key feature of 6-Bromo-2-chloro-3-methylpyridine. These two halogen atoms possess differential reactivity, which can be exploited to perform selective cross-coupling or nucleophilic substitution reactions. This allows the compound to serve as a strategic starting material for a wide array of more complex heterocyclic structures.

The bromine and chlorine atoms can be selectively replaced by various nucleophiles, enabling the introduction of diverse functional groups. smolecule.com Furthermore, these positions are amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. smolecule.commdpi.com For instance, similar bromo-pyridine precursors have been successfully used to synthesize a range of important heterocyclic systems. The reactivity of a bromo-group on a pyridine ring has been demonstrated in the synthesis of 6,6′-dimethyl-2,2′-bipyridine. sigmaaldrich.com Halogenated quinolines, another class of heterocycles, are also synthesized from appropriately substituted precursors in multi-step processes. google.com The strategic use of such precursors extends to the construction of fused heterocyclic systems, including imidazopyrazines, which can be formed from the reaction of a bromo-pyridyl derivative with an amino-pyrazine. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Halogenated Pyridine Precursors This table illustrates the types of complex molecules that can be potentially synthesized using precursors like this compound.

| Precursor Class | Reaction Type | Resulting Heterocyclic System |

| Bromo-methyl-pyridine | Coupling Reaction | Bipyridines sigmaaldrich.com |

| Halogenated Phenyl Precursor | Cyclization | Quinolines google.com |

| Bromo-pyridyl-ethanone | Condensation/Cyclization | Imidazopyrazines nih.gov |

| Chloro-amino-pyridazine | Condensation/Cyclization | Imidazo[1,2-b]pyridazines mdpi.com |

Strategic Intermediate in Medicinal Chemistry Research for Analogue Development (Excluding Pharmacological Activity)

In the field of medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its prevalence in a vast number of therapeutic agents and its ability to favorably interact with biological targets. nih.govrsc.org this compound serves as an ideal starting point for the synthesis of novel pyridine-based compounds for drug discovery programs.

The core utility of this compound in this context is as a scaffold for creating chemical libraries of related analogues. researchgate.net By systematically and selectively reacting at the bromine and chlorine positions, researchers can generate a multitude of new derivatives. This process, often part of a diversity-oriented synthesis approach, allows for the thorough exploration of the chemical space around the pyridine core to identify molecules with desired properties. acs.org

This strategy is exemplified by the use of similar di-halogenated pyridines, such as 2-chloro-5-bromopyridine, which has been attached to a solid support to facilitate the efficient synthesis of pyridine-based libraries. researchgate.net Palladium-catalyzed reactions like the Suzuki cross-coupling are frequently employed to attach various aryl or heteroaryl groups to the pyridine ring, a technique readily applicable to this compound. mdpi.com The development of such libraries is a crucial step in the early stages of drug discovery, providing a diverse set of molecules for screening.

Imidazopyridines are a prominent class of fused nitrogen-containing heterocycles with significant interest in medicinal chemistry. beilstein-journals.org The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, for example, typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, followed by cyclization. beilstein-journals.org

This compound is a logical precursor for this system. The chloro group at the 2-position can be converted to an amino group to furnish a 6-bromo-3-methyl-2-aminopyridine intermediate. This intermediate possesses the necessary functionality to undergo condensation and subsequent cyclization to form the core imidazo[1,2-a]pyridine ring system. The bromine atom at the 6-position would remain available for further functionalization, allowing for the creation of a second vector of diversity in the resulting molecular analogues. While the methyl group at the 6-position can sometimes present steric hindrance in related reactions, its placement at the 3-position in this precursor is well-suited for influencing the electronic properties of the ring without impeding the key cyclization step. beilstein-journals.org

Role in Agrochemical Research and Development

The pyridine scaffold is not only important in pharmaceuticals but also serves as a fundamental building block in the development of modern agrochemicals. researchgate.net Many successful herbicides, insecticides, and fungicides incorporate a substituted pyridine ring. The development of novel agrochemicals relies on the synthesis and screening of new derivatives, a process where versatile intermediates are highly valued.

Compounds like this compound are valuable precursors in this field. There is precedent for the use of related chloro-methyl-pyridines as key intermediates in the production of agricultural pesticides. google.com For example, 2-chloro-5-methylpyridine (B98176) is a known intermediate for this purpose. google.com The dual halogenation of this compound provides multiple reactive sites for chemists to introduce various toxophoric or functional groups, facilitating the rapid generation of new candidate molecules for agrochemical screening programs.

Application in Material Science for Functional Polymer and Coating Development

While specific, large-scale applications of this compound in material science are not extensively documented in current literature, its structural features suggest significant potential. Chemical suppliers categorize the compound among building blocks for material science, including for polymers and electronic materials, indicating its utility in this field. bldpharm.com

Pyridine-containing polymers are known to exhibit unique optical and electronic properties. The reactive bromine and chlorine handles on this compound would theoretically allow it to be incorporated as a monomer into polymer backbones through polymerization reactions. Alternatively, it could be grafted onto surfaces to create functional coatings with tailored properties. Its potential use as a building block for organic light-emitting diode (OLED) materials or other functional organic materials remains an area for future exploration. bldpharm.com

Advanced Analytical and Spectroscopic Methodologies for Research on 6 Bromo 2 Chloro 3 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 6-Bromo-2-chloro-3-methylpyridine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

High-Resolution 1H NMR and 13C NMR for Positional Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for assigning the specific positions of hydrogen and carbon atoms within the molecule's pyridine (B92270) ring and its substituents.

In the ¹H NMR spectrum of this compound, the signals for the two aromatic protons on the pyridine ring are of particular diagnostic value. These protons, located at positions 4 and 5, split each other into doublets. The methyl group protons at position 3 typically appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the six carbon atoms in the molecule (five in the aromatic ring and one in the methyl group). The chemical shifts of these carbons are influenced by the electronegativity of the adjacent substituents (bromo and chloro groups) and the nitrogen atom in the ring.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on known substituent effects on the pyridine skeleton. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | ~2.4 | Singlet | ~18-22 |

| C2 | - | - | ~150-155 |

| C3 | - | - | ~130-135 |

| H4 / C4 | ~7.6 | Doublet | ~140-145 |

| H5 / C5 | ~7.4 | Doublet | ~125-130 |

| C6 | - | - | ~142-147 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacency on the pyridine ring. ipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. An HMQC or HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methyl proton signal with the methyl carbon signal.

Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) | Inference |

| -CH₃ | C-2, C-3, C-4 | Confirms methyl group at position 3. |

| H-4 | C-2, C-3, C-5, C-6 | Confirms H-4 position and its relation to other carbons. |

| H-5 | C-3, C-4, C-6 | Confirms H-5 position and its relation to other carbons. |

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is an absolute method for determining the concentration and purity of a substance without the need for an identical reference standard of the analyte. To assess the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) in a suitable deuterated solvent. By comparing the integral of a well-resolved signal from the analyte (such as the methyl singlet) with a signal from the internal standard, the exact purity can be calculated. This method is also invaluable for monitoring the progress of a chemical reaction, allowing researchers to quantify the consumption of reactants and the formation of this compound over time.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of this compound and for analyzing its purity, especially in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition of this compound, C₆H₅BrClN. The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a unique signature in the mass spectrum that further confirms the compound's identity. Calculating the theoretical exact mass and comparing it to the experimentally measured value is a definitive method for formula confirmation.

Calculated Exact Masses for this compound Isotopologues

| Ion Formula | Isotopes | Theoretical Exact Mass (Da) |

| [C₆H₅⁷⁹Br³⁵ClN]⁺ | Most abundant isotopes | 204.92939 |

| [C₆H₅⁸¹Br³⁵ClN]⁺ | ⁸¹Br isotope | 206.92734 |

| [C₆H₅⁷⁹Br³⁷ClN]⁺ | ³⁷Cl isotope | 206.92644 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is exceptionally well-suited for analyzing the purity of volatile compounds like this compound and for identifying components in a reaction mixture. researchgate.net

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components of the mixture are then separated as they travel through a capillary column, with each compound exhibiting a characteristic retention time. As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process fragments the molecule into a reproducible pattern of smaller, charged ions.

The resulting mass spectrum is a fingerprint for the compound, showing the molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides structural information; for this compound, characteristic fragments would likely include ions corresponding to the loss of a bromine atom ([M-Br]⁺), a chlorine atom ([M-Cl]⁺), or a methyl group ([M-CH₃]⁺). The distinct isotopic signatures of bromine and chlorine-containing fragments serve as an additional layer of confirmation. This makes GC-MS a powerful tool for both qualitative identification and quantitative purity assessment. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation, yielding detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, a single-crystal X-ray diffraction experiment would provide the exact coordinates of each atom in the crystal's unit cell. As of now, a public crystal structure for this compound is not available in open-access crystallographic databases. However, based on studies of related substituted pyridines, several structural features can be anticipated. acs.organu.edu.au The pyridine ring is expected to be essentially planar. The substituents—bromine, chlorine, and methyl groups—would lie in or very close to the plane of the ring.

Table 1: Expected Crystallographic Data from a Hypothetical Analysis of this compound

| Parameter | Expected Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the size and angles of the repeating unit. |

| Bond Lengths | e.g., C-Br, C-Cl, C-N, C-C | Confirms the covalent structure and can indicate electronic effects. |

| Bond Angles | e.g., C-C-C, C-N-C | Defines the geometry around each atom. |

| Torsion Angles | e.g., C-C-C-C | Describes the conformation of the molecule and substituent orientation. |

| Intermolecular Contacts | Distances between atoms of adjacent molecules | Identifies hydrogen bonds, halogen bonds, and van der Waals forces. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and providing a unique "molecular fingerprint" for the compound. While FT-IR measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques are different, often making them complementary.

Although a fully assigned experimental spectrum for this compound is not publicly available, the expected vibrational frequencies can be predicted based on characteristic group frequencies from similar molecules. researchgate.netresearchgate.net

The spectrum would be dominated by vibrations associated with the substituted pyridine ring and the methyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-H bending modes of the methyl group would also be present. The lower frequency "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including the C-Cl and C-Br stretching vibrations, which are highly characteristic.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Technique |

| 3100-3000 | Aromatic C-H Stretch | FT-IR, Raman |

| 3000-2850 | Methyl C-H Stretch | FT-IR, Raman |

| 1600-1550 | Pyridine Ring (C=C, C=N) Stretch | FT-IR, Raman |

| 1470-1430 | Pyridine Ring (C=C, C=N) Stretch | FT-IR, Raman |

| 1465-1450 | Methyl C-H Asymmetric Bend | FT-IR, Raman |

| 1385-1370 | Methyl C-H Symmetric Bend | FT-IR, Raman |

| 1100-1000 | Pyridine Ring Breathing Mode | Raman (strong) |

| 800-650 | C-Cl Stretch | FT-IR, Raman |

| 650-500 | C-Br Stretch | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules with conjugated π-systems, such as aromatic and heteroaromatic rings.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted pyridine ring. Pyridine itself exhibits two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine, these occur around 200 nm and 250 nm.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. In pyridine, this transition is observed around 270 nm.

The presence of substituents on the pyridine ring—a bromine atom, a chlorine atom, and a methyl group—will influence the energy of these transitions, typically causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). Halogen and alkyl substituents act as auxochromes that modify the absorption profile of the parent chromophore (the pyridine ring).

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Expected λmax Region (nm) | Relative Intensity | Description |

| π → π | ~210-230 | High | Corresponds to the E₂ band in benzene-like systems. |

| π → π | ~260-280 | Medium | Corresponds to the B band in benzene-like systems, shifted by substitution. |

| n → π | ~270-290 | Low | Promotion of a nitrogen lone-pair electron; may be obscured by the stronger π → π band. |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The functionalization of pyridine (B92270) rings, particularly the selective activation of specific C-H bonds, remains a significant challenge due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom. nih.gov Future research will focus on developing novel catalytic systems that offer superior control over regioselectivity and operate under more sustainable conditions.

Transition-metal and rare earth metal-catalyzed C-H functionalization has emerged as a powerful tool for creating diversely substituted pyridines. beilstein-journals.orgnih.gov A key area for future exploration is the design of new ligand-metal complexes that can precisely target specific positions on the pyridine ring, such as the challenging meta-position. innovations-report.com For instance, the development of chiral phosphine oxide-ligated Ni–Al bimetallic catalyst systems for enantioselective C-2 alkylation of pyridines represents a significant advance that could be expanded to other positions and functional groups. beilstein-journals.org Further research into heterobimetallic complexes, such as those involving Rhodium (Rh) and Aluminum (Al), could lead to catalysts with enhanced activity and selectivity for ortho-C–H functionalization. beilstein-journals.org

Beyond traditional thermal catalysis, photoredox catalysis offers a milder and more sustainable alternative. acs.org The use of visible light in conjunction with photoredox catalysts, such as acridinium or eosin Y-based systems, can enable C-H functionalization under ambient conditions. acs.org Future work should explore the application of these photocatalytic methods to halogenated pyridines like 6-bromo-2-chloro-3-methylpyridine, aiming to develop highly selective and energy-efficient transformations. Investigating pyridine N-oxides as precursors for oxygen-centered radicals in photocatalytic hydrogen-atom transfer (HAT) processes is another promising avenue for achieving unique reactivity and functionalization patterns. acs.org

Development of Greener Synthetic Routes and Process Intensification

The synthesis of halogenated pyridines often involves hazardous reagents and generates significant waste. rsc.orgyoutube.com A major thrust of future research will be the development of greener synthetic methodologies that improve atom economy and reduce environmental impact. nih.gov This includes replacing traditional halogenating agents like elemental bromine and chlorine with safer alternatives such as N-halosuccinimides or halide salts used in conjunction with clean oxidants like hydrogen peroxide or oxygen. rsc.org Such oxidative halogenation processes, mediated by catalysts, represent a more sustainable approach to installing halogen atoms onto the pyridine core. rsc.org

Process intensification (PI) offers a paradigm shift in chemical manufacturing, aiming to create smaller, cleaner, and more energy-efficient processes. youtube.com Future research should focus on applying PI principles to the synthesis of this compound and its derivatives. This could involve the development of continuous flow processes, which can offer better control over reaction parameters, improve safety by minimizing the inventory of hazardous materials, and facilitate easier scale-up. youtube.combeilstein-journals.org Another key PI strategy is the use of multifunctional reactors, such as those combining reaction and separation in a single unit (e.g., reactive distillation), to increase efficiency and reduce capital and operating costs. youtube.commdpi.commdpi.com Investigating the use of alternative energy sources like microwaves and ultrasound, which can accelerate reaction rates and improve yields, is also a critical component of developing greener synthetic protocols. nih.gov

Chemoinformatics and Machine Learning Applications for Predicting Reactivity and Designing Novel Derivatives

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. osu.edudntb.gov.ua For pyridine derivatives, these approaches can accelerate the discovery and optimization of new compounds and synthetic routes. Future research will increasingly rely on chemoinformatics to predict the reactivity of substituted pyridines. Density Functional Theory (DFT) calculations, for example, can be used to determine nucleophilicity, analyze reaction mechanisms (such as SN1 vs. SN2 pathways), and understand substituent effects on reaction rates. osu.eduias.ac.inoberlin.edu This predictive power can guide experimental work, reducing the number of experiments needed and saving time and resources. osu.edu

Machine learning (ML) models are poised to revolutionize the design of novel pyridine derivatives with tailored properties. nih.gov By training algorithms on large datasets of known compounds and their biological activities, ML models can predict the potential of new, unsynthesized molecules as, for instance, kinase inhibitors or other therapeutic agents. nih.govnih.gov These models can identify key structural features responsible for activity and guide the design of new derivatives with enhanced potency and selectivity. nih.gov For example, ML-aided design has been successfully used to develop novel 4-(imidazo[1,2-a]pyridine-3-carbonyl) phenyl urea derivatives as potent FLT3 inhibitors for acute myeloid leukemia. nih.gov This approach can be extended to design derivatives of this compound for a wide range of applications.

Expanding the Scope of Application in Emerging Fields of Chemical Science

While this compound is well-established as an intermediate for agrochemicals and pharmaceuticals, its unique electronic and structural features make it a candidate for applications in other advanced fields. innospk.comnih.govresearchgate.net Future research should aim to expand the utility of this compound and its derivatives into emerging areas of chemical science, particularly materials science.

The pyridine core is a crucial component in various organic materials due to its electron-withdrawing nature and ability to coordinate with metals. nih.govrsc.org There is significant potential for developing novel pyridine-based materials for optoelectronic applications. For example, bis-terpyridine derivatives have been investigated as electron-transporting materials in high-performance organic light-emitting devices (OLEDs). rsc.org The peripheral pyridine rings in these molecules help to deepen the ionization potential and can influence molecular aggregation through hydrogen bonding, which is critical for device performance. rsc.org Derivatives of this compound could be explored as building blocks for new ligands and functional materials with tailored electronic properties for use in OLEDs, sensors, or as catalysts. nih.govbcrcp.ac.in The presence of two distinct halogen atoms (bromine and chlorine) offers orthogonal reactivity for sequential cross-coupling reactions, enabling the construction of complex, multifunctional molecular architectures. mdpi.commdpi.comresearchgate.net

Q & A

Basic: How can researchers optimize the synthesis yield of 6-Bromo-2-chloro-3-methylpyridine?

Methodological Answer:

The compound can be synthesized via bromination of a precursor such as 2-amino-3-methylpyridine. Key factors include:

- Temperature Control : Maintain reaction temperatures between 0–5°C during bromine addition to minimize side reactions (e.g., over-bromination) .

- Catalyst Selection : Use Lewis acids like FeBr₃ to enhance regioselectivity at the 5-position of the pyridine ring .

- Purification : Employ column chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Basic: What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use deuterated chloroform (CDCl₃) to resolve splitting patterns. The methyl group at C3 appears as a singlet (~δ 2.4 ppm), while aromatic protons exhibit coupling constants (e.g., J = 8 Hz for adjacent substituents) .

- Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z 220–222 (M+H⁺, accounting for Br/Cl isotopes) .

- X-ray Crystallography : For definitive structural confirmation, collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL, focusing on anisotropic displacement parameters for halogen atoms .

Advanced: How do steric and electronic effects influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl and Br substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions.

- Steric Hindrance : The methyl group at C3 directs coupling reactions (e.g., Suzuki-Miyaura) to the less hindered C4 or C5 positions. Use bulky ligands like XPhos to mitigate steric interference .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Advanced: How to resolve contradictions in NMR data for derivatives of this compound?

Methodological Answer:

- Solvent Effects : Replace CDCl₃ with DMSO-d₆ to reduce signal broadening caused by halogen-heavy compounds .

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton signals with adjacent carbons, especially in crowded aromatic regions .

- Dynamic NMR (DNMR) : Apply variable-temperature studies (e.g., −40°C to 25°C) to detect rotational barriers in hindered derivatives .

Methodology: How to determine crystal structure using X-ray diffraction?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer with a CCD detector. Optimize crystal mounting to avoid twinning (common in halogenated pyridines) .

- Structure Refinement : Process data with SHELXS for initial solution and SHELXL for refinement. Apply TWINABS to correct for twinning artifacts .

- Validation : Check CIF files with PLATON to ensure ADPs and hydrogen bonding networks comply with IUCr standards .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Directing Groups : The Cl substituent at C2 acts as a meta-director, while Br at C6 directs electrophiles to the para position. Use HNO₃/H₂SO₄ for nitration at C4 .

- Protecting Groups : Temporarily protect the methyl group (e.g., as a TMS ether) to block undesired alkylation .

- Kinetic vs. Thermodynamic Control : Conduct reactions at low temperatures (−10°C) to favor kinetic products (e.g., C4 substitution) over thermodynamic outcomes .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks from volatile byproducts (e.g., HBr) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and safety goggles resistant to halogenated solvents .

- Waste Disposal : Quench reaction residues with 10% NaHCO₃ before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.